1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride
Description
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzylpiperazine moiety and a phenoxy-ethoxy group bearing a 4-ethyl substituent. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. While the provided evidence lacks explicit synthesis protocols for this compound, its structural analogs (e.g., ) suggest that its preparation likely involves nucleophilic substitution or coupling reactions to attach the benzylpiperazine and phenoxy-ethoxy groups to the central propan-2-ol scaffold .
The benzylpiperazine group is a common pharmacophore in central nervous system (CNS) agents, while the ethylphenoxy-ethoxy chain may modulate lipophilicity and receptor binding.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-2-21-8-10-24(11-9-21)29-17-16-28-20-23(27)19-26-14-12-25(13-15-26)18-22-6-4-3-5-7-22;;/h3-11,23,27H,2,12-20H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHNNNXUJRVGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ether Formation: The ethylphenoxy group is introduced via an etherification reaction, where 4-ethylphenol reacts with an appropriate epoxide or halide.
Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product, which is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and ethylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound with a complex molecular structure featuring a piperazine moiety, an ethoxy group, and a benzyl substituent. The propanol backbone of this compound enhances its solubility and potential for biological activity. The dihydrochloride form indicates that the compound is a salt, which increases its stability and solubility in aqueous solutions.
Potential Applications
The primary focus of research on this compound is its potential pharmacological effects. Compounds with similar structures have shown activity as serotonin receptor modulators, suggesting applications in treating mood disorders. They have also demonstrated potential as antidepressants and antipsychotic agents due to their interaction with dopaminergic systems. Biological assays are used to assess these activities, measuring dose-response relationships to determine efficacy and safety profiles.
Structural Features and Comparative Analysis
The structural features of this compound and related compounds lead to comparative analyses based on their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)piperazine | Chlorobenzene substituent | Antidepressant |
| 1-(4-Methylbenzyl)piperazine | Methyl group on benzene | Antipsychotic |
| 1-Boc-piperazine | Protected piperazine ring | Drug development intermediate |
The uniqueness of this compound lies in its specific combination of functional groups, potentially enhancing selectivity towards certain receptors and minimizing side effects commonly associated with similar compounds, which could lead to improved therapeutic profiles in clinical applications.
Synthesis
this compound can be synthesized through multi-step processes that allow for the introduction of various functional groups, which can then be modified to enhance biological activity.
Mechanism of Action
The mechanism of action for 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several piperazine- and propanol-derived molecules. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
*Molecular weight estimated based on structural analogy to .
Key Observations:
Piperazine Substitutions: The target compound’s 4-benzylpiperazine group contrasts with fluorophenyl or benzhydryl substituents in analogs . Benzyl groups may enhance CNS penetration, whereas fluorophenyl groups could alter receptor affinity or metabolic stability. highlights compounds with diethylaminoethoxy or imidazole substituents, which may improve solubility or target engagement .
Phenoxy-Ethoxy Modifications: The 4-ethylphenoxy group in the target compound differs from methoxy () or isopropyl () substituents. Halogenated phenoxy groups in (e.g., bromo, chloro) are associated with enhanced inhibitory activity against Sphk1, suggesting substituent-dependent efficacy .
Biological Implications :
- While the target compound’s activity is unspecified, analogs in –10 share structural motifs with antipsychotics or adrenergic agents. For example, fluorophenyl-piperazine derivatives are common in serotonin receptor modulators .
- The absence of halogen atoms in the target compound may reduce toxicity risks compared to halogen-containing analogs like CHJ04092–CHJ04094 .
Biological Activity
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound notable for its complex molecular structure, which includes a piperazine moiety and an ethoxy group. This compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous solutions. Its potential biological activities are primarily associated with interactions in pharmacological applications.
Pharmacological Potential
The biological activity of this compound has been investigated for various pharmacological effects, particularly in the context of:
- Serotonin Receptor Modulation : The piperazine ring structure is commonly linked to compounds that interact with serotonin receptors, suggesting potential applications in treating mood disorders.
- Antidepressant Properties : Given its structural similarities to known antidepressants, it may exhibit mood-enhancing effects.
- Antipsychotic Activity : Potential interactions with dopaminergic systems imply possible antipsychotic effects.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)piperazine | Chlorobenzene substituent | Antidepressant |
| 1-(4-Methylbenzyl)piperazine | Methyl group on benzene | Antipsychotic |
| 1-Boc-piperazine | Protected piperazine ring | Drug development intermediate |
This compound's unique combination of functional groups may enhance selectivity towards specific receptors while minimizing side effects commonly associated with similar compounds.
Research suggests that the mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Understanding these interactions is crucial for elucidating the therapeutic potential and safety profiles of the compound.
Antitumor Activity
A related study explored a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, demonstrating significant antitumor activity. Notably, one compound exhibited an IC50 value of 0.029–0.147 μM against multiple cancer cell lines and was shown to arrest the cell cycle at the G2/M phase, indicating potential for further development as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that allow for the introduction of various functional groups. These modifications can enhance biological activity and specificity towards desired targets. The structural characterization often employs techniques such as X-ray crystallography to confirm molecular geometry and bonding characteristics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride, and what are the critical intermediates?
- Methodology : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via aminomethylation of ketones using benzylpiperazine intermediates under reflux conditions with catalysts like triethylamine . Key intermediates may include 4-ethylphenoxy ethoxy propanol derivatives, which are then functionalized with benzylpiperazine groups. Final dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodology :
- NMR : H and C NMR can confirm the presence of benzylpiperazine, ethoxyphenoxy, and propanol moieties by analyzing chemical shifts and coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities.
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl in the dihydrochloride form .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodology :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (DCM, ether) using gravimetric or UV-Vis quantification.
- Stability : Accelerated stability studies under varying pH (1–10), temperatures (4°C to 40°C), and light exposure. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for receptor binding?
- Methodology :
- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for target receptors (e.g., serotonin or adrenergic receptors).
- Molecular Docking : Pair computational modeling (e.g., AutoDock) with mutagenesis studies to identify critical binding residues .
- Pharmacophore Modification : Synthesize derivatives with altered benzyl or ethoxyphenoxy groups to assess functional group contributions .
Q. What strategies are recommended for analyzing metabolic pathways and degradation products of this compound?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Isotope Tracing : Use C-labeled compounds to track metabolic fate in animal models .
Q. How can impurities arising during synthesis be systematically identified and quantified?
- Methodology :
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation patterns help identify structural analogs (e.g., dealkylated or oxidized byproducts) .
- Pharmacopeial Standards : Compare retention times and spectral data against reference impurities listed in pharmacopeial guidelines (e.g., EP or USP) .
Q. What experimental designs are optimal for evaluating the compound’s in vitro pharmacological activity while minimizing bias?
- Methodology :
- Blinded, Randomized Studies : Use multi-well plate setups with randomized compound concentrations and controls (e.g., vehicle and positive/negative controls).
- Dose-Response Curves : Employ nonlinear regression models (e.g., Hill equation) to calculate EC or IC values.
- Replication : Include ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
